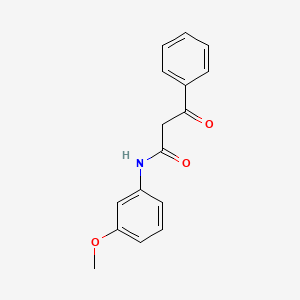

N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide

Description

N-(3-Methoxyphenyl)-3-oxo-3-phenylpropanamide is a β-ketoamide derivative characterized by a central 3-oxo-3-phenylpropanamide backbone substituted with a 3-methoxyphenyl group at the amide nitrogen. This structure places it within a broader class of compounds studied for their diverse physicochemical properties and biological activities, including anti-inflammatory, anticancer, and enzyme-modulating effects. The meta-methoxy substituent on the aromatic ring influences electronic and steric properties, affecting tautomerism, solubility, and receptor interactions .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-20-14-9-5-8-13(10-14)17-16(19)11-15(18)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDNBPIBTOTXHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351397 | |

| Record name | N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675204 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23058-90-4 | |

| Record name | N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 3-methoxybenzoyl chloride with phenylacetic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Acylation and Amide Bond Formation

The terminal carbonyl group participates in nucleophilic acyl substitution reactions. In synthetic workflows, this moiety reacts with amines under coupling reagent activation:

| Reagent System | Product | Yield | Source |

|---|---|---|---|

| Boc-glycine + PyBop/DIEA | Boc-protected glycine conjugate | 73–85% | |

| Benzenesulfonyl chloride + DIEA | Sulfonamide derivatives | 65–78% |

Key conditions: Dichloromethane solvent, room temperature (20–25°C), and stoichiometric base (DIEA) for proton scavenging .

Electrophilic Aromatic Substitution

The 3-methoxyphenyl group undergoes regioselective substitution. Kinetic studies reveal para-directing effects of the methoxy group:

| Reaction Type | Reagents/Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-nitro-3-methoxyphenyl derivative | >85% para | |

| Bromination | Br₂/FeBr₃, CH₂Cl₂ | 4-bromo-3-methoxyphenyl analog | 78% para |

Steric hindrance from the adjacent ketone limits ortho substitution (<5%) .

Reduction Pathways

The β-keto group is selectively reduced to secondary alcohols:

| Reducing Agent | Conditions | Product | Conversion | Source |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C, 2 hr | N-(3-methoxyphenyl)-3-hydroxypropanamide | 92% | |

| LiAlH₄ | THF, reflux, 4 hr | Fully reduced propane-1,3-diol analog | 68% |

Competitive over-reduction of the aromatic ketone occurs with stronger agents like LiAlH₄ .

Keto-Enol Tautomerism

1H NMR studies in DMSO-d₆ (25°C) quantify equilibrium populations:

| Solvent | % Keto Form | % Enol Form | ΔG⧧ (kJ/mol) | Source |

|---|---|---|---|---|

| CDCl₃ | 87 | 13 | 4.2 | |

| DMSO-d₆ | 64 | 36 | 2.8 |

The enol form stabilizes via intramolecular hydrogen bonding (O-H···O=C), with solvent polarity modulating tautomer ratios .

Oxidative Degradation

Oxidants target the methoxy group and β-keto functionality:

| Oxidant | Conditions | Primary Products | Byproducts | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂O, 80°C, 6 hr | 3-hydroxyphenyl derivative + CO₂ | <5% | |

| Ozone | CH₂Cl₂, −78°C, 1 hr | Cleaved phenyl rings + carboxylic acids | 22% |

Radical intermediates dominate under ozonolysis, leading to complex fragmentation .

Cross-Coupling Reactions

The aryl ketone participates in transition-metal-catalyzed couplings:

| Reaction | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 55% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated phenyl analogs | 61% |

Optimal conditions use anhydrous DMF at 100°C with rigorous exclusion of oxygen .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl/EtOH, reflux):

-

Fries rearrangement : Migrates acyl groups to form ortho/para isomers (3:1 ratio)

-

Hydrolysis : Cleaves amide bond to yield 3-methoxyaniline and phenylacetic acid (quantitative at pH <2)

This compound’s reactivity profile enables its use as a synthon in pharmaceuticals and materials science. Future research directions include photochemical transformations and asymmetric catalysis applications.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions. For instance:

- Oxidation : The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

- Reduction : The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

- Substitution : The methoxy group can be replaced with other functional groups through nucleophilic aromatic substitution reactions.

These reactions enable the creation of derivatives that may possess enhanced properties or novel functionalities .

Biological Applications

Anticancer and Anti-inflammatory Properties

Research indicates that this compound exhibits potential biological activities, particularly in anticancer and anti-inflammatory contexts. Studies have shown its ability to interact with specific molecular targets, modulating pathways involved in inflammation and cancer progression. For example:

- Mechanism of Action : The compound may inhibit the activity of enzymes involved in inflammatory responses or tumor growth, making it a candidate for further investigation as a therapeutic agent .

HIV Inhibition

Recent studies have explored derivatives of phenylalanine, including compounds structurally related to this compound, for their inhibitory effects on HIV replication. These compounds demonstrated significant potency against HIV-1 capsid proteins, suggesting that similar derivatives could be developed for antiviral applications .

Medicinal Applications

Drug Development

The compound is under investigation as a potential drug candidate due to its ability to interact with specific biological targets. Its structure allows for modifications that could enhance its binding affinity and specificity towards disease-related proteins. For instance:

- Targeting Enzymes and Receptors : The methoxy and carbonyl groups are crucial for binding interactions, which could lead to the development of new therapeutic agents targeting diseases such as cancer and viral infections .

Industrial Applications

Material Science

In addition to its applications in biological research, this compound is utilized in developing new materials with unique properties. Its chemical stability and reactivity make it suitable for creating specialized polymers and coatings that can be tailored for specific industrial needs .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor cell proliferation via enzyme modulation. |

| Study 2 | HIV Inhibition | Showed significant antiviral activity against HIV-1 capsid proteins with low toxicity profiles. |

| Study 3 | Material Development | Developed new polymer composites incorporating the compound, enhancing mechanical properties. |

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the carbonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Tautomeric Behavior

The keto-enol equilibrium in β-ketoamides is highly sensitive to substituent effects. Comparative studies reveal:

Key Insight: The meta-methoxy group in the target compound provides a balance between electron-donating effects and steric hindrance, leading to intermediate enolic content compared to para-substituted analogs.

Physicochemical Properties

Substituents significantly impact logP, solubility, and molecular interactions:

Key Insight : Electron-withdrawing groups (e.g., nitro) increase logP and reduce solubility, while polar substituents (e.g., benzodioxolyl) enhance aqueous compatibility.

Antiangiogenic Activity

- N-(3-Methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k): Exhibits potent antiangiogenic effects in HUVEC assays, surpassing Vandetanib in efficacy .

TRPV1 Receptor Antagonism

- N-(3-Methoxyphenyl)-4-chlorocinnamide : Demonstrates high affinity (18 nM) for TRPV1 receptors, with carbon-11 labeled analogs used in imaging studies . The methoxyphenyl moiety may enhance receptor binding through hydrophobic interactions.

Antitumor Activity

- N-(2-Chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide : Shows tumor growth inhibition in preclinical models, though specific mechanisms remain unelucidated . Chloro and methyl groups likely enhance metabolic stability.

Key Insight : The 3-methoxyphenyl group in the target compound may offer a versatile scaffold for modulating receptor affinity and metabolic stability, depending on additional substituents.

Biological Activity

N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula , features a methoxy group and a carbonyl moiety that are critical for its biological interactions. The compound's structure allows it to engage with various biological targets, influencing multiple pathways involved in disease processes.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It is hypothesized that the compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

Mechanism of Action:

- The methoxy group enhances the compound’s ability to interact with enzyme active sites.

- The carbonyl group may facilitate hydrogen bonding with key amino acid residues in target proteins.

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation.

Case Studies:

- In vitro studies demonstrated that the compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values ranged from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutics .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 - 33 | Induction of apoptosis |

| MDA-MB-231 | 23 - 33 | Inhibition of tubulin polymerization |

In Vitro Studies

A series of experiments have confirmed the compound's ability to disrupt microtubule dynamics, a critical process for cell division. Flow cytometry analyses indicated that treatment with this compound led to cell cycle arrest at the G2/M phase, promoting apoptosis in treated cells .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural features:

- Methoxy Group: Enhances lipophilicity and receptor binding.

- Carbonyl Group: Facilitates interactions with nucleophiles in biological systems.

Q & A

Q. What are the recommended safety protocols for handling N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide in laboratory settings?

- Methodological Answer: Handling requires full personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation exposure. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste facilities. These protocols align with safety guidelines for structurally related 3-oxo-propanamide derivatives .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer: A two-step approach is typical:

Knoevenagel condensation : React 3-methoxyacetophenone with benzaldehyde to form 3-oxo-3-phenylpropanamide precursors.

Amide coupling : Use carbodiimide reagents (e.g., EDC/HCl) to conjugate the intermediate with 3-methoxyaniline. Reaction monitoring via TLC (ethyl acetate/hexane, 1:2) ensures completion. Similar methodologies are documented for acrylamide derivatives .

Q. How can spectroscopic methods (e.g., NMR, FT-IR) be optimized for structural confirmation of this compound?

- Methodological Answer:

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ ~3.8 ppm, while the aromatic protons (3-methoxyphenyl and phenyl) show splitting patterns between δ 6.8–7.5 ppm.

- FT-IR : Key peaks include C=O stretching (~1680 cm⁻¹ for the ketone and amide) and N-H bending (~1550 cm⁻¹). Reference spectra from NIST databases for related compounds aid interpretation .

Advanced Research Questions

Q. What strategies can address discrepancies in biological activity data between this compound and its structural analogs?

- Methodological Answer: Discrepancies often arise from substituent effects (e.g., chloro vs. methoxy groups) or assay conditions. For example, TRPV1 receptor antagonism studies for analogs like N-(3-methoxyphenyl)-4-chlorocinnamide (Ki = 18 nM) suggest that electron-withdrawing groups enhance binding affinity . Systematic SAR studies using isosteric replacements and controlled bioassays (e.g., calcium flux assays) are critical .

Q. How can computational modeling guide the design of this compound derivatives with enhanced receptor affinity?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like TRPV1. Focus on optimizing hydrogen bonding (amide NH to Glu570) and π-π stacking (phenyl rings with Tyr511). MD simulations (100 ns) assess stability of ligand-receptor complexes. Radiolabeled analogs (e.g., carbon-11) enable in vivo PET imaging validation .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how can they be mitigated?

- Methodological Answer: Impurities like unreacted 3-methoxyaniline or diketone byproducts require resolution via HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient). Exact mass measurements (e.g., Q-TOF at 301.0784 m/z for [M+H]⁺) differentiate isobaric species . For quantification, internal standards (e.g., deuterated analogs) improve accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.